2-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride
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Overview
Description
2-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride is a chemical compound with potential applications in various fields of scientific research. This compound is characterized by the presence of fluorine atoms, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride typically involves multiple steps, including the introduction of fluorine atoms and the formation of the pyrazole ring. Common reagents used in the synthesis include fluorinated precursors, amines, and pyrazole derivatives. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can be used to modify the compound’s structure and properties.
Substitution: Fluorine atoms can be substituted with other functional groups to create derivatives with different characteristics
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated pyrazole derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
2-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those containing fluorine atoms.
Biology: It may serve as a probe or tool compound in biological studies to investigate the role of fluorinated molecules in biological systems.
Industry: The compound can be used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain proteins or enzymes, potentially leading to altered biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine: This compound shares structural similarities with 2-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride and can be used for comparative studies.
4-difluoromethyl and 4-fluoromethyl quinazolin(thi)ones: These compounds also contain fluorine atoms and can be compared in terms of their chemical properties and biological activities.
Uniqueness
The uniqueness of this compound lies in its specific structural features, such as the presence of both fluorine atoms and the pyrazole ring. These features can confer distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H16ClF2N3 |
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Molecular Weight |
287.73 g/mol |
IUPAC Name |
2-(2-fluoroethyl)-N-[(3-fluorophenyl)methyl]-4-methylpyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C13H15F2N3.ClH/c1-10-8-17-18(6-5-14)13(10)16-9-11-3-2-4-12(15)7-11;/h2-4,7-8,16H,5-6,9H2,1H3;1H |
InChI Key |
RXFLFDMDYHFTLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)CCF)NCC2=CC(=CC=C2)F.Cl |
Origin of Product |
United States |
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